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Compound of Interest

Compound Name: SA 47

Cat. No.: B10768912 Get Quote

This guide provides a comparative analysis of the reported effects of two investigational drugs,

ASC47 and L-DOS47, which are potential interpretations of the query "SA 47". The information

is intended for researchers, scientists, and drug development professionals to facilitate an

objective comparison of the available data and assess the reproducibility of the observed

effects.

Executive Summary
The query "SA 47" does not correspond to a known investigational drug. However, it is likely a

typographical error for either ASC47, a novel therapeutic for obesity, or L-DOS47, an antibody-

drug conjugate for non-small cell lung cancer. This guide presents the available preclinical and

clinical data for both compounds to allow for a comprehensive comparison of their mechanisms

of action, efficacy, and safety profiles.

ASC47 is an adipose-targeted thyroid hormone receptor beta (THRβ) selective agonist

designed for weight loss with muscle preservation. Its primary mechanism of action is through

uncoupling protein 1 (UCP-1)-mediated thermogenesis in adipose tissue. Preclinical studies in

diet-induced obese (DIO) mice have shown promising results in reducing fat mass and

preserving muscle mass compared to other weight-loss drugs. Early clinical data from a Phase

I trial suggest a favorable safety profile and target engagement.

L-DOS47 is a novel antibody-drug conjugate that targets carcinoembryonic antigen-related cell

adhesion molecule 6 (CEACAM6)-expressing tumors. It is designed to neutralize the acidic

tumor microenvironment by converting urea into ammonia. Preclinical and Phase I/II clinical
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data in non-small cell lung cancer (NSCLC) patients suggest that it is well-tolerated and may

enhance the efficacy of other cancer therapies.

ASC47: A Novel Approach to Weight Management
ASC47 is a subcutaneously administered small molecule that selectively activates THRβ in

adipose tissue. This targeted delivery is intended to minimize off-target effects and maximize

efficacy in promoting fat reduction.[1][2]

Quantitative Data from Preclinical Studies in Diet-
Induced Obese (DIO) Mice

Parameter
ASC47 (45
mg/kg)

Semaglutide
(30 nmol/kg)

Tirzepatide (3
nmol/kg)

Reference

Total Fat Mass

Reduction

-63.5% (p=0.007

vs semaglutide)
-39.6% -50.4% [1][2]

-68.0% (p=0.01

vs tirzepatide)
[2]

Total Muscle

Mass Change

+5.8% (p<0.0001

vs semaglutide)
-9.3% -3.8% [1][2]

+8.1% (p=0.004

vs tirzepatide)
[2]

Total Body

Weight

Reduction

-24.6% -23.1% -22.4% [1][2]

-23.6% [2]

Quantitative Data from Phase I Clinical Trial
A Phase I single ascending dose (SAD) study in subjects with elevated LDL-C and patients

with obesity has provided initial clinical data on ASC47.
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Parameter Result Subject Population Reference

Half-life 21 days
Subjects with elevated

LDL-C
[2]

LDL-C Reduction

(Day 29)
Significant reduction

Subjects with elevated

LDL-C
[2]

Weight Loss (Day 50)
1.7% (placebo-

adjusted mean)

Patients with obesity

(90 mg dose)
[3]

Experimental Protocols
Preclinical Diet-Induced Obese (DIO) Mouse Model:[1][2][4]

Animal Model: Male C57BL/6J mice.

Induction of Obesity: Fed a high-fat diet (60% kcal from fat) for an extended period.

Drug Administration: ASC47 administered subcutaneously at doses of 15 mg/kg or 45 mg/kg,

either once weekly or once every two weeks. Comparators (semaglutide, tirzepatide) were

administered as described in the respective studies.

Endpoints: Body weight, body composition (fat and muscle mass) measured by methods

such as EchoMRI, food intake, and expression of UCP-1 in adipose tissue.

Phase I Clinical Trial (NCT06427590):[2][3]

Study Design: Randomized, single ascending dose (SAD) study.

Participants: Healthy subjects with elevated LDL-C (>110 mg/dL) and patients with obesity.

Intervention: Single subcutaneous injections of ASC47 at doses of 10 mg, 30 mg, and 90

mg, or placebo.

Primary Endpoints: Safety and tolerability.

Secondary Endpoints: Pharmacokinetics (including half-life) and pharmacodynamics (lipid

biomarkers, weight change).
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Signaling Pathway and Experimental Workflow
The primary mechanism of ASC47 involves the activation of thyroid hormone receptor beta

(THRβ) in adipose tissue, leading to increased expression of uncoupling protein 1 (UCP-1) and

subsequent thermogenesis.
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Caption: ASC47 signaling pathway in adipose tissue.

L-DOS47: Targeting the Tumor Microenvironment
L-DOS47 is an antibody-drug conjugate that consists of an anti-CEACAM6 nanobody linked to

the enzyme urease.[5] By targeting CEACAM6, which is overexpressed on various cancer

cells, L-DOS47 aims to locally increase the pH of the acidic tumor microenvironment.

Quantitative Data from Preclinical and Clinical Studies
Preclinical Studies:

In vitro: The urease component of L-DOS47 was shown to be cytotoxic to A549 human lung

adenocarcinoma cells.[5]

In vivo: Intratumoral administration of L-DOS47 inhibited tumor growth.[5] In a pancreatic

adenocarcinoma model, L-DOS47 increased tumor pH and controlled tumor growth,

especially in combination with an anti-PD1 inhibitor.[5]

Phase I/II Clinical Trial in Advanced NSCLC (EudraCT Identifier: 2010-020729-42):[5][6]
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Parameter Result Patient Cohort Reference

Maximum Tolerated

Dose (MTD)

Not reached at
doses up to 13.55
µg/kg

55 patients in
Phase I

[5]

Dose-Limiting Toxicity

(DLT)

One DLT (grade 4

bone pain) at 5.76

µg/kg

55 patients in Phase I [7]

Common Adverse

Events

Respiratory/thoracic/m

ediastinal disorders

(38%)

55 patients in Phase I [5]

Objective Response
No complete or partial

responses observed
Phase I and Phase II [5]

Stable Disease

Observed in 11 of 14

patients (79%) in the

highest dosing cohorts

(5.76 to 13.55µg/kg)

after two cycles.

Phase I [7]

| Progression-Free Survival (PFS) | Significantly extended at doses ≥5.76 μg/kg (P=0.0203) |

Phase I (post-hoc analysis) |[6] |

Experimental Protocols
Preclinical In Vivo Pancreatic Adenocarcinoma Model:[5]

Animal Model: Mice bearing orthotopic pancreatic tumors expressing human CEACAM6.

Intervention: L-DOS47 administered, alone or in combination with an anti-PD1 antibody.

Endpoints: Tumor growth and tumor extracellular pH (pHe) measured by chemical exchange

saturation transfer–magnetic resonance imaging (CEST-MRI).

Phase I/II Clinical Trial in NSCLC:[5][6]
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Study Design: Open-label, non-randomized, 3+3 dose-escalation study (Phase I) followed by

an expansion cohort (Phase II).

Participants: Patients with Stage IIIB/IV non-small cell lung cancer.

Intervention: L-DOS47 administered as a weekly 30-minute intravenous infusion for 14 days,

followed by a seven-day rest period, for a total of four cycles. Doses ranged from 0.12 to

13.55 µg/kg.

Primary Objective (Phase I): Determine the maximum tolerated dose (MTD).

Primary Objective (Phase II): Assess preliminary efficacy.

Secondary Objectives: Evaluate pharmacokinetics, immunogenicity, safety, and tolerability.

Signaling Pathway and Experimental Workflow
L-DOS47's mechanism of action is not a classical signaling pathway but rather a targeted

enzymatic activity that modifies the tumor microenvironment.
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Caption: L-DOS47 mechanism of action in the tumor microenvironment.

Comparison and Reproducibility
ASC47: The preclinical data for ASC47 in DIO mice appear consistent across different reports,

demonstrating a reproducible effect on fat mass reduction and muscle mass preservation when
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compared to semaglutide and tirzepatide. The mechanism of action via UCP-1 mediated

thermogenesis is a well-established concept in metabolic research. The initial Phase I clinical

data, although limited, are consistent with the preclinical findings of target engagement. Further

data from ongoing and future clinical trials will be crucial to confirm the reproducibility of its

weight-loss effects and safety profile in a larger patient population.

L-DOS47: The preclinical rationale for L-DOS47, targeting the acidic tumor microenvironment,

is scientifically sound. The Phase I/II clinical trial data demonstrate a consistent and

manageable safety profile. While objective responses were not observed with monotherapy, the

finding of extended progression-free survival at higher doses and a high rate of stable disease

suggests a biological effect that may be reproducible. The primary value of L-DOS47 may lie in

its potential to enhance the efficacy of other anti-cancer agents, a hypothesis supported by

preclinical combination studies. The reproducibility of this synergistic effect will need to be

confirmed in future combination therapy trials.

In conclusion, both ASC47 and L-DOS47 represent innovative therapeutic strategies with

plausible mechanisms of action. The available data provide a foundation for further clinical

development, and the reproducibility of their effects will be further elucidated as more

comprehensive clinical trial data become available.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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